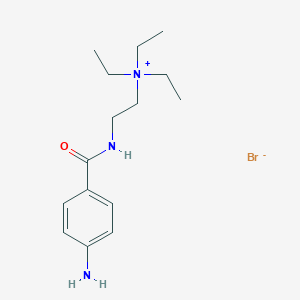![molecular formula C14H12ClN3OS B231688 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)
4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. It has been shown to inhibit the activity of PKC, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been found to activate PKA, which plays a role in the regulation of gene expression. The compound has also been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression through the modification of histone proteins.
Biochemical and Physiological Effects:
4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide in lab experiments is its ability to selectively inhibit the activity of PKC and HDAC, which are involved in a range of cellular processes. Additionally, the compound has been found to have relatively low toxicity, making it a potentially useful tool for in vivo studies. However, one limitation of using the compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide. One area of interest is the development of more potent and selective inhibitors of PKC and HDAC based on the structure of the compound. Additionally, the compound has been investigated as a potential treatment for a range of diseases, including cancer and inflammatory diseases, and further research is needed to determine its efficacy in these settings. Finally, the compound has been proposed as a potential tool for the study of cellular signaling pathways, and further research is needed to fully understand its mechanism of action and its potential uses in this context.
Conclusion:
In conclusion, 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound that has been widely used in scientific research. It has been found to have a range of biochemical and physiological effects, including the inhibition of PKC and HDAC, and has been investigated as a potential treatment for a range of diseases. While there are limitations to its use in lab experiments, the compound has potential as a tool for the study of cellular signaling pathways and the development of new therapies. Further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with pyridine-3-carboxamide in the presence of a base, such as triethylamine, to form the intermediate 4-chloro-N-[(pyridin-3-ylmethyl)carbamoyl]benzamide. This intermediate is then treated with thiourea in the presence of a catalyst, such as potassium hydroxide, to form the final product 4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide.
Applications De Recherche Scientifique
4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has been widely used in scientific research as a tool to investigate the mechanism of action of various biochemical pathways. It has been found to have a range of effects on cellular signaling pathways, including the inhibition of protein kinase C (PKC) and the activation of protein kinase A (PKA). Additionally, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Propriétés
Formule moléculaire |
C14H12ClN3OS |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
4-chloro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
Clé InChI |
DBJOGBLWMYELIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)